4-Nitrophenyl 4,6-ethylidene-a-D-maltoheptaoside
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Overview
Description
4-Nitrophenyl 4,6-ethylidene-a-D-maltoheptaoside is a compound of significant interest in the biomedical and biochemical fields. It is primarily used as a substrate in enzymatic assays, particularly for measuring the activity of alpha-amylase, an enzyme involved in the breakdown of starches into sugars . This compound is also utilized in the study of carbohydrate metabolism and the analysis of glycans.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 4,6-ethylidene-a-D-maltoheptaoside involves the protection of the maltoheptaose molecule with an ethylidene group at the 4,6 positions. This protection is crucial to prevent hydrolysis at the non-reducing end of the substrate molecule by auxiliary enzymes . The synthesis typically involves the following steps:
Protection of Maltoheptaose: The maltoheptaose is first protected with an ethylidene group.
Introduction of the 4-Nitrophenyl Group: The protected maltoheptaose is then reacted with 4-nitrophenyl to introduce the nitrophenyl group at the desired position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to meet the demand for research and diagnostic applications. The process involves stringent quality control measures to ensure the purity and consistency of the product.
Chemical Reactions Analysis
4-Nitrophenyl 4,6-ethylidene-a-D-maltoheptaoside undergoes several types of chemical reactions, primarily involving enzymatic hydrolysis:
Hydrolysis: The compound is hydrolyzed by alpha-amylase to produce glucose and 4-nitrophenol
Indicator Reactions: The hydrolysis products, particularly 4-nitrophenol, are often used in indicator reactions to measure enzyme activity.
Common reagents and conditions used in these reactions include:
Scientific Research Applications
4-Nitrophenyl 4,6-ethylidene-a-D-maltoheptaoside has a wide range of applications in scientific research:
Enzymatic Assays: It is widely used as a substrate in assays to measure the activity of alpha-amylase, which is crucial for diagnosing conditions like acute pancreatitis
Carbohydrate Metabolism Studies: The compound is used to study the metabolism of carbohydrates and the role of enzymes in this process.
Glycan Analysis: It is employed in the analysis of glycans, which are essential components of many biological processes.
Therapeutic Research: The compound is also used in research exploring potential therapeutic advancements for metabolic disorders such as diabetes and obesity.
Mechanism of Action
The mechanism of action of 4-Nitrophenyl 4,6-ethylidene-a-D-maltoheptaoside involves its hydrolysis by alpha-amylase. The ethylidene group protects the non-reducing end of the substrate, allowing the enzyme to act specifically on the desired site . The hydrolysis results in the production of glucose and 4-nitrophenol, which can be measured to determine enzyme activity.
Comparison with Similar Compounds
4-Nitrophenyl 4,6-ethylidene-a-D-maltoheptaoside is unique due to its specific structure and the presence of the ethylidene group, which provides protection against non-specific hydrolysis. Similar compounds include:
4-Nitrophenyl-alpha-D-maltoheptaoside: Lacks the ethylidene protection, making it more susceptible to non-specific hydrolysis.
2-Chloro-4-nitrophenyl-beta-D-maltoheptaoside: Another variant used in enzymatic assays but with different protective groups.
These compounds are used in similar applications but differ in their stability and specificity due to the presence or absence of protective groups.
Properties
IUPAC Name |
(4aR,6R,7R,8R,8aS)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H77NO38/c1-13-74-12-22-43(75-13)29(64)36(71)50(83-22)89-42-21(11-57)82-49(35(70)28(42)63)88-41-20(10-56)81-48(34(69)27(41)62)87-40-19(9-55)80-47(33(68)26(40)61)86-39-18(8-54)79-46(32(67)25(39)60)85-38-17(7-53)78-45(31(66)24(38)59)84-37-16(6-52)77-44(30(65)23(37)58)76-15-4-2-14(3-5-15)51(72)73/h2-5,13,16-50,52-71H,6-12H2,1H3/t13?,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44+,45-,46-,47-,48-,49-,50-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGJBGFYMYQFNE-SECAJZLMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1OCC2C(O1)C(C(C(O2)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9=CC=C(C=C9)[N+](=O)[O-])CO)CO)CO)CO)CO)CO)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@H](O2)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)OC9=CC=C(C=C9)[N+](=O)[O-])CO)CO)CO)CO)CO)CO)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H77NO38 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1300.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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